9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine
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Overview
Description
9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine is a compound that features a purine base linked to a triazole ring. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a valuable subject of study.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antimicrobial activities . They are known to interact with various enzymes and proteins, which could potentially be the targets of this compound.
Mode of Action
It is suggested that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the enzyme’s function, potentially inhibiting its activity.
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it can be inferred that this compound might interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it can be inferred that this compound might lead to the inhibition or death of microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine typically involves the formation of the triazole ring followed by its attachment to the purine base. . This reaction is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazol-3-yl)methanol: This compound has a similar triazole ring but differs in its functional groups.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Uniqueness
The uniqueness of 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine lies in its combination of the purine base and triazole ring, which allows it to interact with a broader range of biological targets compared to other triazole derivatives .
Properties
IUPAC Name |
9-(1H-1,2,4-triazol-5-ylmethyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N8/c9-7-6-8(12-2-11-7)16(4-13-6)1-5-10-3-14-15-5/h2-4H,1H2,(H2,9,11,12)(H,10,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDLTEOQSRACAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC3=NC=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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